molecular formula C18H26N2O4 B172462 Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate CAS No. 159874-20-1

Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No. B172462
Key on ui cas rn: 159874-20-1
M. Wt: 334.4 g/mol
InChI Key: ZMCNVANCFSRGFA-UHFFFAOYSA-N
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Patent
US08487093B2

Procedure details

4-(N—BOC amino) piperidine (17 kg, 84.88 mol) was dissolved in DCM (90 kg), triethylamine (10.14 kg, 100.16 mol) was added, and the resulting solution was cooled to 0-5° C. Benzyl chloroformate (16.51 kg, 96.76 mol) was added over 45 minutes while keeping the temperature at <25° C., after which the solution was aged for 30 minutes at 20° C. 2 M HCl (61 kg, 118.13 mol) was then added over 10 minutes while keeping the temperature at <25° C. The mixture was agitated for 10 minutes and then the agitation was stopped and the phases were allowed to separate. The phases were then separated from each other, and the organic phase was distilled in vacuo to a volume of 35 L. Isopropyl acetate (89 kg) was then added, and the batch was concentrated by vacuum distillation at less than 35° C. to a volume of 50 L to crystallize the title product. Heptane (47 kg) was then added over 10 minutes, and the resulting slurry cooled to and aged at 20° C. for 20 minutes, after which the aged slurry was filtered, washed with heptane (17 kg), and dried by N2 sweep on the filter to give the title product as a white solid (24.7 kg, 87%). 1H NMR (CDCl3) 7.33 (5H, m), 5.13 (2H, s), 4.47 (1H, m), 4.11 (2H, m), 3.61 (1H, m), 2.93 (2H, m), 1.94 (2H, m), 1.45 (9H, s) and 1.30 (2H, m).
Quantity
17 kg
Type
reactant
Reaction Step One
Name
Quantity
90 kg
Type
solvent
Reaction Step One
Quantity
10.14 kg
Type
reactant
Reaction Step Two
Quantity
16.51 kg
Type
reactant
Reaction Step Three
Name
Quantity
61 kg
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C.Cl[C:23]([O:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:24].Cl>C(Cl)Cl>[C:4]([O:3][C:1]([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:23]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[O:24])[CH2:11][CH2:10]1)=[O:2])([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
17 kg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1CCNCC1
Name
Quantity
90 kg
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.14 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
16.51 kg
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Four
Name
Quantity
61 kg
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was agitated for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at <25° C.
CUSTOM
Type
CUSTOM
Details
at <25° C
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The phases were then separated from each other, and the organic phase
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo to a volume of 35 L
ADDITION
Type
ADDITION
Details
Isopropyl acetate (89 kg) was then added
CONCENTRATION
Type
CONCENTRATION
Details
the batch was concentrated by vacuum distillation at less than 35° C. to a volume of 50 L
CUSTOM
Type
CUSTOM
Details
to crystallize the title product
ADDITION
Type
ADDITION
Details
Heptane (47 kg) was then added over 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry cooled to and
WAIT
Type
WAIT
Details
aged at 20° C. for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
after which the aged slurry was filtered
WASH
Type
WASH
Details
washed with heptane (17 kg)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by N2 sweep on the
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 kg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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